Phenol, 2-((cyclohexylamino)methyl)-6-methoxy-
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Overview
Description
2-((Cyclohexylamino)methyl)-6-methoxyphenol is an organic compound that features a cyclohexylamino group attached to a phenol ring with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclohexylamino)methyl)-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with cyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Another method involves the alkylation of cyclohexylamine using 6-methoxyphenol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclohexylamino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((Cyclohexylamino)methyl)-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-((Cyclohexylamino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylamino-3-methyl-1,1-diphenyl-butan-1-ol: An amino alcohol used in asymmetric catalysis.
Cyclohexylamine: A simpler analog used in the production of other organic compounds and as a corrosion inhibitor.
Uniqueness
2-((Cyclohexylamino)methyl)-6-methoxyphenol is unique due to its specific structural features, such as the presence of both cyclohexylamino and methoxy groups on the phenol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
59004-61-4 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-[(cyclohexylamino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h5-6,9,12,15-16H,2-4,7-8,10H2,1H3 |
InChI Key |
OYWWPBLRDUBVQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2CCCCC2 |
Origin of Product |
United States |
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